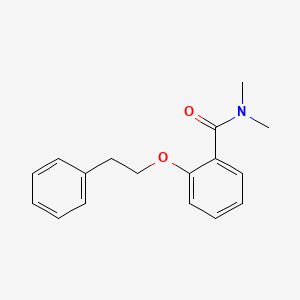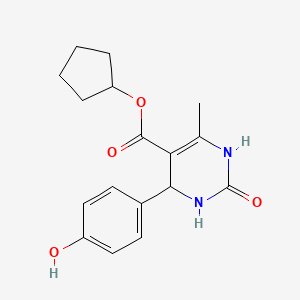
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes. In anti-cancer activity, it induces apoptosis and inhibits cell proliferation. In anti-diabetic activity, it enhances insulin sensitivity and glucose uptake. In enzyme modulation, it binds to the active site of enzymes and alters their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has low toxicity and high selectivity towards its target enzymes. In vivo studies have demonstrated its ability to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. However, further studies are needed to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and diverse biological activities. However, its limitations include its limited solubility in water and its potential instability under certain experimental conditions. These factors should be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One potential area of investigation is its use as a drug delivery system, as its unique chemical structure may allow for targeted drug delivery to specific tissues. Another area of research is its potential as a diagnostic tool, as its ability to modulate enzyme activity may allow for the detection of specific diseases. Additionally, further studies are needed to fully understand its effects on the human body and its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide, propylene oxide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has led to its investigation in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In biochemistry, it has been explored for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, it has been evaluated for its pharmacokinetic properties and drug delivery potential.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-16(21-15-7-5-4-6-8-15)18-19-17(20-22-18)14-11-9-13(2)10-12-14/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGFWRKOGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)

![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)